molecular formula C19H20N2O3S B10954918 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybutanamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybutanamide

Cat. No.: B10954918
M. Wt: 356.4 g/mol
InChI Key: SDKDQOWNFQENSJ-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybutanamide is a synthetic organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with an ethoxy group at the 6-position and a phenoxybutanamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybutanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Coupling with Phenoxybutanamide: The final step involves the coupling of the ethoxylated benzothiazole with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The phenoxy group can be substituted with various nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can mimic certain natural substrates, allowing the compound to inhibit or modulate the activity of these targets. The ethoxy and phenoxybutanamide groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-ethoxybenzothiazole: Similar in structure but lacks the phenoxybutanamide moiety.

    6-Ethoxy-2-mercaptobenzothiazole: Contains a mercapto group instead of the phenoxybutanamide moiety.

    N-(6-ethoxy-1,3-benzothiazol-2-yl)urea: Similar core structure but with a urea group instead of phenoxybutanamide.

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybutanamide is unique due to the combination of the benzothiazole ring with the phenoxybutanamide moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybutanamide

InChI

InChI=1S/C19H20N2O3S/c1-3-16(24-13-8-6-5-7-9-13)18(22)21-19-20-15-11-10-14(23-4-2)12-17(15)25-19/h5-12,16H,3-4H2,1-2H3,(H,20,21,22)

InChI Key

SDKDQOWNFQENSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)OCC)OC3=CC=CC=C3

Origin of Product

United States

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